
2-Amino-2-cyclobutylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-cyclobutylpropan-1-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.203. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies
A novel regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase is reported, producing diversely 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This methodology is compatible with solid-phase peptide synthesis on polar supports, offering a mild and efficient approach for the synthesis of complex molecules (Tornøe, Christensen, & Meldal, 2002).
Drug Discovery and Biochemical Applications
Antimalarial Activity
A series of 1-aminopropan-2-ols were synthesized and evaluated for their activity against malaria. Most compounds showed micromolar potency, with several demonstrating IC50 values between 1 and 10 μM against chloroquine-resistant and chloroquine-sensitive Plasmodium falciparum strains, highlighting the potential of these compounds in antimalarial therapy (Robin et al., 2007).
Biofuel Production
Engineering of ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli enabled anaerobic 2-methylpropan-1-ol production at theoretical yield. This represents a significant advance in biofuel production, demonstrating the potential of engineered metabolic pathways to produce biofuels efficiently (Bastian et al., 2011).
Molecular Recognition
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol was utilized as a chiral solvating agent for molecular recognition of enantiomers of acids by NMR and fluorescence spectroscopy. This method can efficiently detect and quantitatively determine isomers of α-substituted carboxylic acids, phosphoric acids, and unprotected amino acids, showcasing its utility in the analysis of complex molecular systems (Khanvilkar & Bedekar, 2018).
Immunomodulatory Effects
2-Substituted 2-aminopropane-1,3-diols were synthesized and assessed for their lymphocyte-decreasing effect and immunosuppressive effect on rat skin allografts. Among these, 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720) was identified as a potent immunosuppressive agent, anticipated to be beneficial for organ transplantation (Kiuchi et al., 2000).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for “2-Amino-2-cyclobutylpropan-1-ol” are not available, the field of theoretical and computational chemistry, which includes the study of such compounds, has many potential future directions. These include the development of high-performance computational facilities and artificial intelligence approaches .
Properties
IUPAC Name |
2-amino-2-cyclobutylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(8,5-9)6-3-2-4-6/h6,9H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHGHDTUZNJQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1CCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550879.png)
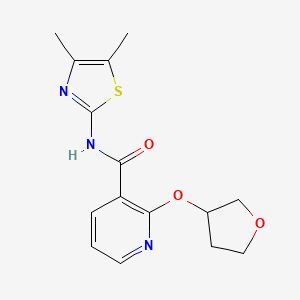

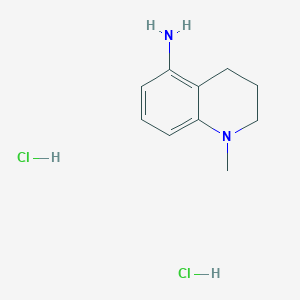
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)
![3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2550886.png)
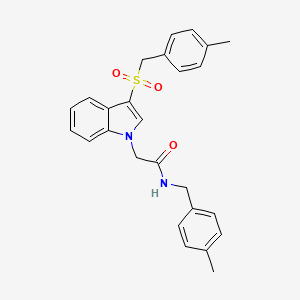

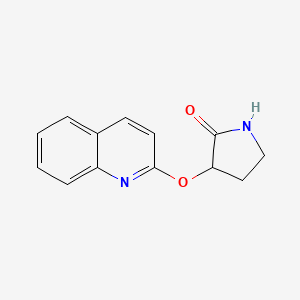
![(E)-4-(Dimethylamino)-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]but-2-enamide](/img/structure/B2550892.png)
![(5-Chloro-2-methoxyphenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2550896.png)
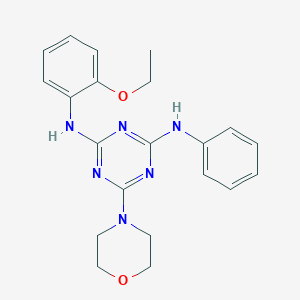
![(5-Bromofuran-2-yl)-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2550901.png)
![Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2550902.png)
